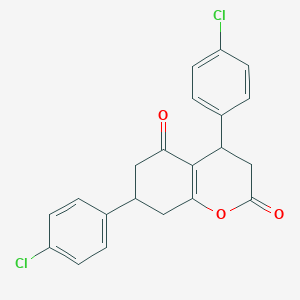

![molecular formula C19H19N5OS B2827218 2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 905669-47-8](/img/structure/B2827218.png)

2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

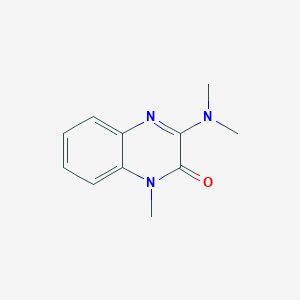

“2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone” is a complex organic compound that contains several functional groups, including an imidazole ring, a pyridazine ring, and a pyrrolidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Imidazole, for instance, is a five-membered ring with two nitrogen atoms . Pyrrolidine is a saturated five-membered ring with one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole rings, for example, are known to participate in a variety of reactions due to their amphoteric nature .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Hemodynamic and Cyclic AMP-Phosphodiesterase Inhibitory Activities

A novel series of analogues, including compounds related to 2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone, were synthesized to explore their hemodynamic activity and cyclic AMP-phosphodiesterase inhibitory activity. These compounds have shown potential in the treatment of congestive heart failure due to their potent inotropic/vasodilator activity and enhanced platelet aggregation inhibitory potency (Sircar et al., 1989).

Anti-Asthmatic Activities

Novel (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, structurally related to the queried compound, were evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Among them, certain compounds showed excellent anti-asthmatic activity and long duration of action, indicating their potential as therapeutic agents for asthma (Kuwahara et al., 1996).

Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic Acids

Research focused on the efficient synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids, a category to which the queried compound belongs, demonstrates the continuous effort in exploring novel synthetic routes for such compounds. These synthetic advancements are crucial for further biological and pharmacological studies (Tverdiy et al., 2016).

Synthesis of Novel Disubstituted Pyrazolo[1,5-a]pyrimidines and Imidazo[1,2-a]pyrimidines

Research in synthesizing novel disubstituted pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines, which are structurally related to the queried compound, highlights the ongoing interest in developing new heterocyclic compounds. These compounds could potentially have diverse applications, including therapeutic uses (Li et al., 2012).

Anticancer and Antimicrobial Activities of Imidazo[1,5-a]pyridine Derivatives

The synthesis and molecular docking studies of imidazo[1,5-a]pyridine derivatives, closely related to the queried compound, show significant anticancer and antimicrobial activities. Such findings are crucial for developing new therapeutic agents (Katariya et al., 2021).

Tubulin Polymerization Inhibition by Imidazo[1,2-a]pyridine Derivatives

Certain imidazo[1,2-a]pyridine derivatives, structurally related to the queried compound, have been found to inhibit tubulin polymerization and demonstrate considerable cytotoxicity against various human cancer cell lines. This indicates their potential as anticancer agents (Mullagiri et al., 2018).

Photochromic Systems Involving Imidazo[1,2-a]pyridine Rings

Research on diarylethene derivatives with imidazo[1,2-a]pyridine rings, closely related to the queried compound, explores their photochromic properties. Such studies are vital for applications in material sciences and photonics (Nakayama et al., 1991).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5OS/c25-19(23-10-1-2-11-23)13-26-18-8-7-17(21-22-18)15-3-5-16(6-4-15)24-12-9-20-14-24/h3-9,12,14H,1-2,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWARVZWYHTBFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

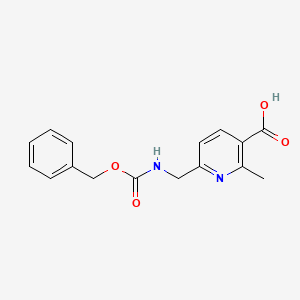

![4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid](/img/structure/B2827135.png)

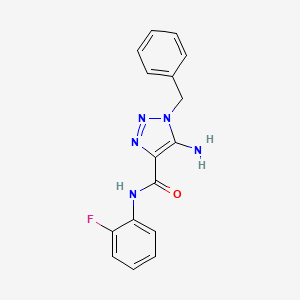

![N-[3-(1-aminoethyl)phenyl]benzamide](/img/structure/B2827139.png)

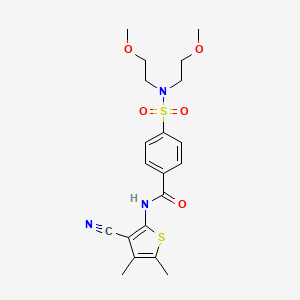

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide](/img/structure/B2827144.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole](/img/structure/B2827147.png)

![N-(3,4-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2827151.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2827158.png)